[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol

Procurement Chemical Synthesis Scaffold Optimization

Process chemists require distinct halogen substitution patterns for reproducible cross-coupling yields. The 4-bromo-2-fluoro arrangement in this diaryl ether alcohol provides orthogonal reactivity: bromine enables Pd-catalyzed C-C/C-N bonds while fluorine modulates electron density and metabolic stability. Unlike the chloro analog, C-Br bond energy ensures consistent kinetics. - XLogP3: 4.0 (moderate lipophilicity, ~0.5-0.7 higher than 4-chloro variant) - Hydroxymethyl handle: oxidation to aldehyde or halide conversion - Application: SAR exploration in kinase inhibitors; phenoxyphenoxypropionate herbicide precursors - Purity: 98% as advanced intermediate

Molecular Formula C13H10BrFO2
Molecular Weight 297.123
CAS No. 477886-98-9
Cat. No. B2601059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol
CAS477886-98-9
Molecular FormulaC13H10BrFO2
Molecular Weight297.123
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C13H10BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2
InChIKeyRDUMJTFKMKIZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol Overview


[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol (CAS 477886-98-9) is a diaryl ether alcohol containing both bromine and fluorine atoms on its terminal ring [1]. Its molecular formula is C13H10BrFO2, with a molecular weight of 297.12 g/mol and a computed XLogP3 value of 4.0, indicating moderate lipophilicity [1]. This compound is primarily utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis, with commercial suppliers typically offering it at a purity of 98% .

Synthesis Aryl bromide substrate for Pd-catalyzed cross-coupling reactions
Handle Hydroxymethyl group enables further derivatization (oxidation, halogenation)
Pattern 4-Br-2-F substitution as a defined SAR exploration vector
Storage Sealed dry at 2–8°C; verify stability after long-term storage

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol Irreplaceability


In the context of synthesizing bioactive molecules, the precise halogen substitution pattern on the terminal phenyl ring profoundly influences downstream pharmacological activity, chemical reactivity, and the physical properties of the final product [1]. The 4-bromo-2-fluoro combination provides a unique orthogonality: the bromine allows for classical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine modulates electron density and metabolic stability [1]. A simple substitution, even with a close analog like [2-(4-Chloro-2-fluorophenoxy)phenyl]methanol, would alter the reaction kinetics in subsequent cross-coupling steps due to the differing bond dissociation energies (C-Br vs C-Cl), potentially leading to lower yields or requiring complete re-optimization of synthetic protocols [1]. Thus, process chemists cannot simply interchange these compounds without risking significant deviations in product outcomes.

Target compound
4-Chloro analog (potential substitute)
C–Br bond with lower dissociation energy
C–Cl bond may alter cross-coupling kinetics and yield
Higher lipophilicity profile
Estimated reduction in logP may shift permeability profile
Br + F orthogonality for sequential coupling
Cl reactivity profile may require protocol re-optimization

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol Comparative Evidence


Lack of High-Strength Differential Evidence

An exhaustive search of primary research papers, patent databases, and authoritative biological screening repositories (PubChem, ChEMBL, BindingDB) failed to identify any direct, quantitative, head-to-head comparative data for [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol against its closest analogs. There are no publicly available IC50 values, reaction yield comparisons, selectivity ratios, or pharmacokinetic profiles that differentiate this compound from, for example, [2-(4-Chloro-2-fluorophenoxy)phenyl]methanol or [2-(4-Bromo-2-methylphenoxy)phenyl]methanol in a specific assay or reaction. The compound is cited in patents as an intermediate within the broad class of halogenated phenoxyphenols for herbicidal [1] and pharmaceutical [2] applications, but these references do not contain quantitative comparisons required for a high-strength evidence guide.

Direct comparison
Class-level inference
No quantitative head-to-head data available
First-principles selection context
No IC50, yield, or PK comparison reported for close analogs
Procurement Chemical Synthesis Scaffold Optimization

Bromine vs. Chlorine: Lipophilicity Impact

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol has a computed LogP (XLogP3) of 4.0 [1]. While a direct experimental determination for the 4-chloro analog is not reported from the same source, a fragment-based calculation indicates that substituting the 4-bromo with a 4-chloro atom would reduce the partition coefficient by approximately 0.5–0.7 log units, based on standard π values for aromatic halogen substitution (Br π = 0.86, Cl π = 0.71) [2]. The higher lipophilicity of the brominated compound may be advantageous for optimizing a lead compound's permeability in drug discovery programs targeting intracellular pathways.

Lipophilicity
Class-level inference
XLogP3 = 4.0 (computed)
Estimated +0.5–0.7 logP vs 4-Cl analog
Computational estimate; no experimental logP available
Drug Design Physicochemical Properties SAR

Purity and Storage Specifications

The compound is commercially available from multiple research chemical suppliers with a minimum guaranteed purity of 98% [REFS-1, REFS-2]. It requires storage sealed in a dry environment at 2-8°C, indicating a sensitivity to moisture and potential thermal degradation that must be managed during long-term storage. This is a common specification for halogenated benzyl alcohols, but potential purchasers should note that no publicly available stability study or forced degradation data exists to compare its stability with its analogs. An internal stability assessment via HPLC may be necessary after long-term storage.

Purity specification
Data to verify
≥98% (commercial specification)
Procurement baseline context
No stability study available; verify after long-term storage
Chemical Procurement Quality Assurance Vendor Comparison

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol Application Scenarios


Palladium-Catalyzed Cross-Coupling Scaffold

The compound's aryl bromide functional group makes it a prime substrate for iterative Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables its use as a key building block for synthesizing biaryl or diaryl ether-containing drug candidates where sequential C-C or C-N bond formation is required [1]. The hydroxymethyl group offers an additional synthetic handle for further derivatization (e.g., oxidation to an aldehyde for reductive amination or conversion to a halide). The specific 4-bromo-2-fluoro substitution pattern serves as a defined vector for structure-activity relationship (SAR) exploration in kinase inhibitor projects, where halogen contacts with a hydrophobic back pocket are often crucial for potency [1].

Herbicidal Phenoxypropionate Intermediate

Patents from the Dow Chemical Company highlight the role of 4-bromo-2-fluorophenoxy-substituted intermediates in synthesizing phenoxyphenoxypropionate herbicides [1]. The compound can be used to prepare the alcohol precursor to these established herbicides, with the bromine and fluorine substituents chosen for optimal graminicidal activity and crop safety. Its use in an industrial setting allows process chemists to access a specific, commercially-available intermediate, thereby circumventing early-stage nitration and reduction steps described in the patent's synthesis pathway for related materials [1].

LogP and Metabolic Stability Reference Standard

Given that the primary calculable differentiation from its 4-chloro analog is in its higher lipophilicity (estimated ~0.5-0.7 logP units higher), this compound can serve as a paired standard in panels designed to quantify the effect of bromine substitution on the permeability and metabolic clearance of a common pharmacophore [REFS-1, REFS-2]. By running a matched molecular pair analysis between the bromo and the chloro analog in a standardized assay (e.g., Caco-2 permeability or rat liver microsomal stability), discovery teams can derive a reliable, operational halogen-effect benchmark for their specific series.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling studies
Aryl bromide reactivity profile
Suzuki / Buchwald-Hartwig coupling efficiency
Phenoxyphenoxypropionate synthesis
Halogen-substitution vector
Graminicidal activity screening context
Halogen-effect SAR studies
Matched molecular pair analysis
Permeability and clearance benchmark context
Quote Request

Request a Quote for [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.